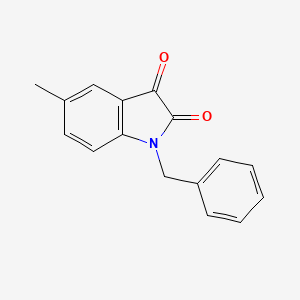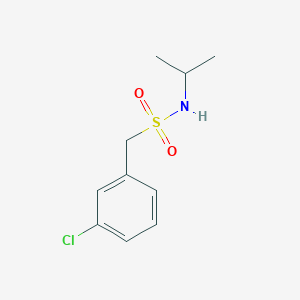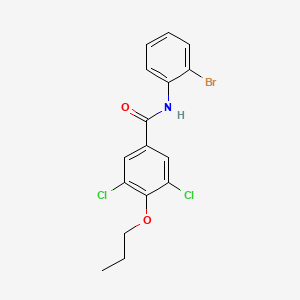
1-benzyl-5-methyl-1H-indole-2,3-dione
Vue d'ensemble
Description
1-benzyl-5-methyl-1H-indole-2,3-dione, also known as BMD, is a chemical compound that has garnered significant attention in the scientific community due to its potential use in various applications. BMD is a heterocyclic compound that belongs to the indole family and has a molecular formula of C16H13NO2.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-methyl-1H-indole-2,3-dione is not well understood, but it is believed to involve the disruption of cellular signaling pathways. 1-benzyl-5-methyl-1H-indole-2,3-dione has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
1-benzyl-5-methyl-1H-indole-2,3-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-benzyl-5-methyl-1H-indole-2,3-dione can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy. 1-benzyl-5-methyl-1H-indole-2,3-dione has also been shown to have anti-inflammatory properties, and it may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-5-methyl-1H-indole-2,3-dione is its high yield and purity, which makes it easy to work with in the lab. 1-benzyl-5-methyl-1H-indole-2,3-dione is also relatively stable, and it can be stored for long periods without degradation. However, 1-benzyl-5-methyl-1H-indole-2,3-dione is not very soluble in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on 1-benzyl-5-methyl-1H-indole-2,3-dione. One area of interest is in the development of new electronic devices based on 1-benzyl-5-methyl-1H-indole-2,3-dione. Researchers are also exploring the use of 1-benzyl-5-methyl-1H-indole-2,3-dione in biological imaging and cancer therapy. Additionally, there is interest in developing new synthetic methods for 1-benzyl-5-methyl-1H-indole-2,3-dione that are more efficient and environmentally friendly.
Applications De Recherche Scientifique
1-benzyl-5-methyl-1H-indole-2,3-dione has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 1-benzyl-5-methyl-1H-indole-2,3-dione is in the field of organic electronics. 1-benzyl-5-methyl-1H-indole-2,3-dione has been shown to exhibit excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
In addition to its use in organic electronics, 1-benzyl-5-methyl-1H-indole-2,3-dione has also been studied for its potential use as a fluorescent probe in biological imaging. 1-benzyl-5-methyl-1H-indole-2,3-dione has been shown to have strong fluorescent properties, and its ability to selectively bind to certain biomolecules makes it an ideal candidate for use in imaging applications.
Propriétés
IUPAC Name |
1-benzyl-5-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-7-8-14-13(9-11)15(18)16(19)17(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHRKXFEWQHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366959 | |
| Record name | 1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |
CAS RN |
99448-75-6 | |
| Record name | 1H-Indole-2,3-dione, 5-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4741132.png)

![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4741143.png)
![N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4741151.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4741157.png)
![5-bromo-N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B4741165.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4741170.png)

![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4741188.png)



![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
![5-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4741227.png)